4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate
CAS No.: 4724-56-5
Cat. No.: VC21093724
Molecular Formula: C18H22O6S2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4724-56-5 |
---|---|
Molecular Formula | C18H22O6S2 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | 4-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C18H22O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Standard InChI Key | FSQYJJHVABILHQ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structure
Molecular Structure and Formula
4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₈H₂₂O₆S₂ . The structure consists of a four-carbon butyl chain with each end functionalized by a tosylate (4-methylbenzenesulfonate) group. This symmetrical arrangement creates a molecule with two reactive electrophilic sites, making it valuable for various synthetic applications.
The structural representation can be expressed using the SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C. Alternatively, the more comprehensive InChI notation is: InChI=1S/C18H22O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3.
Physical Properties
The physical properties of 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate are important for understanding its behavior in various chemical processes. Table 1 summarizes the key physical characteristics of this compound.
The high boiling and flash points indicate significant thermal stability, which is characteristic of compounds with sulfonate groups. The relatively high LogP value of 5.356 suggests that the compound has considerable lipophilicity despite the presence of the polar sulfonate groups .
Nomenclature and Identification
Chemical Identifiers
4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate is known by several chemical identifiers that facilitate its unambiguous identification in chemical databases and literature.
Identifier | Value |
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CAS Number | 4724-56-5 |
PubChem Compound ID | 351386 |
InChIKey | FSQYJJHVABILHQ-UHFFFAOYSA-N |
Synonyms and Alternative Names
This compound is known by numerous synonyms in chemical literature, reflecting its structural features and applications. The most common alternative names include:
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1,4-Butanediol bis(4-methylbenzenesulfonate)
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1,4-Butanediol di-p-toluenesulfonate
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1,4-Bis(tosyloxy)butane
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1,4-Butanediol ditosylate
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1,4-Di(4-methylphenylsulfonyloxy)butane
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Butane-1,4-diyl bis(4-methylbenzenesulfonate)
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1,8-bis(toluene-4-sulfonyloxy)-butane
These various nomenclatures reflect different systematic naming approaches and conventional naming practices in organic chemistry. The diversity of names highlights the compound's significance across different fields of chemical research.
Chemical Properties and Reactivity
Chemical Behavior
4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate contains two tosylate functional groups, which are excellent leaving groups in nucleophilic substitution reactions. This characteristic makes the compound particularly useful as a bifunctional alkylating agent in organic synthesis. The sulfonate groups activate the adjacent carbon atoms toward nucleophilic attack, facilitating reactions with a variety of nucleophiles.
The symmetrical nature of the molecule, with identical reactive sites at both ends of the butyl chain, allows for sequential or simultaneous substitution reactions. This property is particularly valuable for the synthesis of symmetrical molecules or in polymer chemistry.
Stability Considerations
Research Applications and Synthesis
Synthetic Applications
The compound has been referenced in several research publications, indicating its utility in organic synthesis. According to the literature citations from the search results, 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate has been employed in various synthetic contexts:
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In work by Choudary, Boyapati M., et al. (2000) published in Tetrahedron
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In research by Martin, Andrea E., et al. (1982) in the Journal of Organic Chemistry
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In studies by Hoogenboom, Richard, et al. (2010) in the Beilstein Journal of Organic Chemistry
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In work published by Karger, M.H., and Mazur, Y. (1971) in the Journal of Organic Chemistry
The specific applications in these publications likely involve the compound's use as a difunctional electrophile in the synthesis of more complex molecules. The ability to functionalize both ends of the butyl chain makes it particularly useful for creating cyclic compounds or extending molecular chains in a controlled manner.
Related Compounds
Structural Analogs
While focusing on 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, it is worth noting related compounds that share similar structural features. One such compound is [2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate, which has additional hydroxyl groups at the 2 and 3 positions of the butyl chain . This related compound has the molecular formula C₁₈H₂₂O₈S₂ and a molecular weight of 430.5 g/mol .
The presence of these additional hydroxyl groups introduces chiral centers and significantly alters the compound's reactivity profile, making it suitable for different synthetic applications compared to the non-hydroxylated analog. The hydroxyl groups provide additional sites for functionalization and increase the compound's hydrophilicity.
Homologous Series
The compound belongs to a broader class of α,ω-disubstituted alkanes, specifically α,ω-ditosylates. Similar compounds with varying carbon chain lengths exhibit comparable reactivity patterns but differ in their physical properties and conformational flexibility. These differences can be exploited for specific synthetic requirements where spatial considerations are important.
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